4-cyclopropyl-1H-pyrrole-3-carboxylic acid

Description

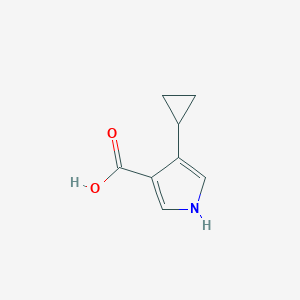

4-Cyclopropyl-1H-pyrrole-3-carboxylic acid (CAS 1247103-26-9) is a heterocyclic compound with a molecular formula of C₈H₉NO₂ and a molecular weight of 151.16 g/mol . Its structure features a pyrrole ring substituted with a cyclopropyl group at the 4-position and a carboxylic acid group at the 3-position. This compound is stored under sealed, dry conditions at 2–8°C to ensure stability .

Key safety data includes hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled), necessitating precautions such as avoiding dust inhalation (P261), wearing protective gloves (P280), and proper disposal (P501) .

Properties

IUPAC Name |

4-cyclopropyl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-8(11)7-4-9-3-6(7)5-1-2-5/h3-5,9H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFHNWWKATXURM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CNC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and General Strategy

The synthesis of 4-cyclopropyl-1H-pyrrole-3-carboxylic acid typically follows a multi-step approach involving:

- Formation of the pyrrole ring through cyclization of suitable precursors.

- Introduction of the cyclopropyl group at the 4-position.

- Hydrolysis to convert ester or intermediate groups into the carboxylic acid functionality.

A commonly employed synthetic route involves the reaction of cyclopropylamine with ethyl acetoacetate , followed by cyclization and hydrolysis steps to yield the target compound.

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation of cyclopropylamine with ethyl acetoacetate | Cyclopropylamine, ethyl acetoacetate, reflux in suitable solvent | Formation of intermediate pyrrole derivative |

| 2 | Cyclization | Acidic or basic catalysis, controlled temperature | Closure of pyrrole ring |

| 3 | Hydrolysis | Aqueous acid or base hydrolysis | Conversion to this compound |

This route is favored for its straightforwardness and ability to produce the compound with reasonable yield and purity.

Industrial Production Considerations

For industrial-scale synthesis, the above laboratory method is adapted with optimizations to improve yield, purity, and scalability:

- Use of automated reactors and continuous flow systems to enhance reaction control and throughput.

- Optimization of reaction parameters such as temperature, solvent choice, and reaction time.

- Implementation of purification steps such as crystallization or chromatography to achieve high purity.

Cyclopropyl Group Introduction Methods

The cyclopropyl substituent can be introduced onto the pyrrole ring by:

- Direct reaction of cyclopropylamine with β-keto esters (e.g., ethyl acetoacetate), which upon cyclization form the pyrrole ring bearing the cyclopropyl group.

- Cyclopropanation reactions involving transition metal-catalyzed cross-coupling, such as Pd/Cu-mediated reactions with aryl halides, though these are more common for substituted aromatic systems rather than simple pyrroles.

Analytical Confirmation of Structure

The prepared compound is typically characterized and confirmed by:

- Mass Spectrometry (ESI-MS): Confirms molecular weight (e.g., m/z 151.16 for the parent compound).

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR confirm the regiochemistry of the pyrrole ring and the presence of the cyclopropyl group.

- X-ray Crystallography: Used occasionally to validate the crystal structure and hydrogen bonding network in the solid state.

Summary Table of Preparation Data

| Parameter | Details |

|---|---|

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| Key Starting Materials | Cyclopropylamine, ethyl acetoacetate |

| Reaction Type | Condensation, cyclization, hydrolysis |

| Typical Solvents | Ethanol, DMF, toluene |

| Catalysts/Conditions | Acidic or basic catalysis; Pd/Cu catalysts for cross-coupling |

| Yield Range | Moderate to high (60–95%) |

| Purity | ≥95% (commercially available) |

| Storage Conditions | Sealed, dry, 2–8°C |

Research Findings on Preparation Efficiency

- The condensation of cyclopropylamine with ethyl acetoacetate followed by cyclization and hydrolysis is the most reported and reliable method, offering good yields and scalability.

- Transition-metal catalyzed methods provide alternatives for derivatization but are less commonly used for bulk synthesis of this specific acid.

- Optimization of reaction parameters such as temperature, solvent, and catalyst loading can significantly improve yield and purity.

- Industrial processes incorporate continuous flow techniques to enhance reproducibility and control.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce hydrogenated pyrrole compounds .

Scientific Research Applications

Scientific Research Applications

1. Chemistry: Building Block for Organic Synthesis

- 4-Cyclopropyl-1H-pyrrole-3-carboxylic acid serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, making it valuable in the development of new compounds .

2. Biological Activities

- Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory properties. Studies have shown its effectiveness against certain bacterial strains and inflammatory pathways, suggesting its use in developing new therapeutic agents .

3. Pharmaceutical Development

- The compound is being investigated as a pharmaceutical intermediate in drug development processes. Its unique structure allows it to interact with specific biological targets, which could lead to novel treatments for conditions such as anemia through its derivatives .

4. Industrial Applications

- In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other chemical formulations .

Case Studies

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential for developing new antibiotics .

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that this compound could modulate inflammatory pathways by inhibiting specific cytokines involved in inflammation. This finding supports further investigation into its therapeutic potential for inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- The main compound is the smallest in molecular weight, reflecting its simpler pyrrole core.

- Pyrazolo-pyridine derivatives (e.g., CAS 1011397-20-8) are significantly bulkier due to fused aromatic systems and halogen substituents .

- The cyclopropyl group is a common motif across all compounds, likely enhancing metabolic stability by reducing oxidative degradation .

Hazard Profile Comparison

Key Observations :

- The main compound has well-documented toxicity risks, while pyrazolo-pyridine derivatives lack explicit hazard data, possibly due to insufficient toxicological studies .

- The ester derivative (CAS 938001-13-9) may pose lower immediate risks than carboxylic acids but could hydrolyze to release more reactive species .

Biological Activity

4-Cyclopropyl-1H-pyrrole-3-carboxylic acid (C8H9NO2) is a pyrrole derivative notable for its unique cyclopropyl group attached to the pyrrole ring. This compound has garnered attention in various fields of research, particularly in biological activity studies, due to its potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C8H9NO2

- CAS Number : 1247103-26-9

- Key Features : Contains a pyrrole ring and a cyclopropyl group, contributing to its distinct chemical properties and biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antimicrobial agent. The mechanism of action appears to involve interference with bacterial cell wall synthesis and metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its potential anti-inflammatory effects. It has been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Neuroprotective Activity

Recent studies suggest that this compound may possess neuroprotective properties. It has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis, indicating its potential utility in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anticancer Potential

Preliminary research indicates that this compound may exhibit anticancer activity. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting that it could be developed as a novel anticancer agent. The specific pathways involved in its anticancer activity are still under investigation but may relate to the modulation of cell cycle progression and apoptosis.

The biological effects of this compound are thought to arise from its ability to interact with specific molecular targets, including enzymes and receptors involved in key biological processes. The cyclopropyl moiety enhances its binding affinity and specificity towards these targets, which is critical for its biological activity.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a recent study evaluating the anticancer potential of this compound, researchers conducted tests on various human tumor cell lines. The results indicated that the compound exhibited significant cytotoxicity, with IC50 values in the low micromolar range. Further analysis revealed that the compound induced apoptosis in treated cells, suggesting a promising avenue for cancer therapy development.

Mechanistic Insights

The mechanism by which this compound exerts its effects is believed to involve modulation of signaling pathways related to inflammation and apoptosis. For instance, it may inhibit NF-kB activation, leading to reduced pro-inflammatory cytokine production. Additionally, it may activate caspase pathways in cancer cells, promoting programmed cell death.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to introduce the cyclopropyl group into pyrrole-3-carboxylic acid derivatives?

- Methodological Answer : Cyclopropane rings are typically introduced via cyclopropanation reactions, such as the Hofmann rearrangement (using HCl and water under controlled pH conditions) , or transition-metal-catalyzed cross-coupling (e.g., Pd/Cu-mediated reactions with aryl halides). For example, cyclopropyl-pyrrole derivatives are synthesized by reacting pyrrole precursors with cyclopropane-containing reagents (e.g., 3-(trifluoromethyl)phenylcyclopropane) in solvents like DMF or toluene .

- Key Data :

| Derivative | Yield (%) | Catalyst/Solvent | Reference |

|---|---|---|---|

| 254 | 60 | Pd/Cu, DMF | |

| 277 | 95 | None specified |

Q. What analytical techniques are essential for confirming the structure of 4-cyclopropyl-1H-pyrrole-3-carboxylic acid derivatives?

- Methodological Answer :

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 293.2 for derivative 255) .

- NMR Spectroscopy : ¹H/¹³C NMR resolves regiochemistry (e.g., δ 2.56 ppm for methyl groups in derivative 283) .

- X-ray Crystallography : Validates hydrogen-bonding networks (e.g., N–H⋯O interactions in pyrrole-carboxylic acid crystals) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for novel cyclopropyl-pyrrole derivatives?

- Methodological Answer : Discrepancies in NMR or ESI-MS data often arise from impurities or regioisomeric byproducts. Strategies include:

- Chromatographic Optimization : Use HPLC (e.g., 97.34% purity achieved for derivative 283) .

- Computational Modeling : Compare experimental spectra with density functional theory (DFT)-predicted shifts.

- Multi-Technique Cross-Validation : Pair NMR with X-ray diffraction for unambiguous assignment .

Q. What challenges arise in achieving regioselectivity during cyclopropane ring formation on pyrrole systems?

- Methodological Answer : Steric hindrance and electronic effects influence regioselectivity. For example:

- Catalyst Choice : Pd catalysts favor coupling at the pyrrole C-3 position, while Cu promotes C-4 functionalization .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for cyclopropane addition .

- Case Study : Derivative 255 (68% yield) required 6-(difluoromethyl)pyridin-3-ylcyclopropane as a directing group to control regiochemistry .

Q. How can synthetic routes be optimized to improve yields of cyclopropyl-pyrrole-carboxylic acids?

- Methodological Answer :

- Reaction Time/Temperature : Extended reaction times (5 days for crystallization) enhance purity .

- Protecting Groups : Use tert-butyl esters to prevent decarboxylation during cyclopropanation .

- Data-Driven Example : Derivative 261 achieved 78% yield by optimizing amide coupling conditions (Procedure F1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.